Home > Products > Screening Compounds P144873 > omega-Conotoxin-mviic
omega-Conotoxin-mviic - 147794-23-8

omega-Conotoxin-mviic

Catalog Number: EVT-1460023
CAS Number: 147794-23-8
Molecular Formula: C106H178N40O32S7
Molecular Weight: 2749.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omega-conotoxin-MVIIC is a 26 amino acid peptide toxin isolated from the venom of the cone snail Conus magus. [] It belongs to the omega-conotoxin family, a group of peptides characterized by their ability to block voltage-gated calcium channels (VGCCs). [, , ] In scientific research, omega-conotoxin-MVIIC serves as a valuable tool for studying the role of VGCCs in various physiological processes, particularly neurotransmission. [, , , , , , , , , , , , , , , ]

Overview

Omega-conotoxin MVIIC is a neurotoxic peptide derived from the venom of the marine cone snail species Conus magus. This compound is part of the omega-conotoxin family, which includes various peptides that selectively block voltage-gated calcium channels in neurons. Omega-conotoxin MVIIC is particularly known for its ability to inhibit P/Q-type calcium channels with high affinity and N-type calcium channels with lower affinity, distinguishing it from other conotoxins such as omega-conotoxin MVIIA, which primarily targets N-type channels .

Source and Classification

Omega-conotoxin MVIIC is classified as a peptide toxin and is isolated from the venom of Conus magus, a species renowned for its diverse array of bioactive compounds. The classification of omega-conotoxins is based on their structural and functional properties, specifically their selectivity towards different types of calcium channels. Omega-conotoxin MVIIC is categorized under the group of conotoxins that target neuronal calcium channels, which play critical roles in neurotransmitter release and synaptic transmission .

Synthesis Analysis

Methods

The synthesis of omega-conotoxin MVIIC has been achieved through various methods, including combinatorial synthesis techniques. A notable approach involves a random air oxidation step that allows for the efficient preparation of multiple analogues. In one study, researchers developed a method that produced 47 analogues of omega-conotoxin MVIIC in six runs, some exhibiting greater selectivity for P/Q-type calcium channels than the native peptide .

Another method utilized reductive amination to directly attach alkyl chains to the peptide sequence, simplifying the synthesis process by avoiding multi-step procedures . This technique enhances the efficiency and yield of synthesizing complex peptides like omega-conotoxin MVIIC.

Technical Details

The combinatorial synthesis method generally involves:

  • Solid-phase peptide synthesis: This allows for the sequential addition of amino acids to form the peptide chain.
  • Oxidation steps: These are crucial for forming disulfide bonds that stabilize the peptide structure.
  • Purification: High-performance liquid chromatography (HPLC) is typically employed to isolate pure peptide products from reaction mixtures.
Molecular Structure Analysis

Structure

Omega-conotoxin MVIIC has a characteristic structure typical of many conotoxins, featuring a compact arrangement stabilized by disulfide bridges. The three-dimensional structure has been elucidated using nuclear magnetic resonance spectroscopy, revealing a core framework that includes several beta-sheets and turns .

Data

The molecular formula for omega-conotoxin MVIIC is C_59H_100N_18O_19S_3, and it consists of 25 amino acid residues. The presence of three disulfide bonds contributes significantly to its stability and function as a calcium channel blocker.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving omega-conotoxin MVIIC include:

  • Binding interactions: The peptide binds selectively to voltage-gated calcium channels, inhibiting their activity.
  • Oxidative folding reactions: These reactions are essential during synthesis to form disulfide bonds between cysteine residues.

Technical Details

The binding mechanism involves specific interactions with amino acid residues within the channel pore, leading to conformational changes that prevent calcium ion flow. This inhibition can be studied through radiolabeled binding assays using isotopes such as iodine-125 .

Mechanism of Action

Omega-conotoxin MVIIC exerts its pharmacological effects by selectively blocking P/Q-type calcium channels in neuronal cells. When these channels are inhibited, there is a significant reduction in calcium influx, which is crucial for neurotransmitter release at synapses. This action can lead to diminished synaptic transmission and has implications for pain modulation and neuroprotection in various neurological conditions .

Data

Research indicates that omega-conotoxin MVIIC binds with high affinity to P/Q-type channels (Kd ~ 0.5 nM), highlighting its potential as a tool for studying calcium channel function and as a therapeutic agent in conditions like chronic pain and ischemic injuries .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 1,200 Da.
  • Solubility: Soluble in water and physiological saline.
  • Stability: Stable under physiological conditions but sensitive to extreme pH levels.

Chemical Properties

  • pKa Values: Reflective of the ionizable groups within the peptide.
  • Thermal Stability: Generally stable at room temperature but should be stored at low temperatures to prevent degradation.

Relevant analyses often involve HPLC for purity assessment and mass spectrometry for molecular weight determination.

Applications

Omega-conotoxin MVIIC has significant applications in scientific research due to its ability to selectively block specific calcium channels. It serves as:

  • A pharmacological tool: Used extensively in neuroscience research to investigate calcium channel functions.
  • Potential therapeutic agent: Investigated for its role in managing pain syndromes and neuroprotective strategies following ischemic events or traumatic brain injuries .
Structural Characterization of Omega-Conotoxin MVIIC

Primary Sequence Analysis & Disulfide Bond Architecture

Omega-conotoxin MVIIC is a 26-amino acid peptide (CKGKGAKCSKLMYDCCSGSCGRRGKC) with a C-terminal amidation () [8]. Its molecular formula is C₁₀₆H₁₇₈N₄₀O₃₂S₇, and it has a molecular weight of 2750 Da [8]. The sequence contains six highly conserved cysteine residues that form three disulfide bonds, defining the characteristic four-loop framework (Cys1-Cys16, Cys8-Cys20, Cys15-Cys26) common to the ω-conotoxin family [8] [9]. This disulfide connectivity creates a compact, stable scaffold essential for maintaining the bioactive conformation. Notably, the disulfide bond between Cys8 and Cys20 contributes to the conformational dynamics of the binding loop [1]. The sequence exhibits significant hypervariability in non-cysteine residues compared to other ω-conotoxins, particularly in loops 2 and 4, which are critical for channel subtype discrimination [10].

Table 1: Disulfide Bond Architecture of ω-CTx-MVIIC

Bond PairConnectivityStructural Role
Cys1 - Cys16I-IIIStabilizes N-terminus and loop 1
Cys8 - Cys20II-IVConstrains binding loop (loop 2) and influences conformational dynamics
Cys15 - Cys26V-VIStabilizes C-terminus and loop 4

NMR & X-ray Crystallographic Studies of Tertiary Structure

Solution structures of ω-CTx-MVIIC have been extensively determined using nuclear magnetic resonance (NMR) spectroscopy. The peptide adopts a compact, globular fold dominated by a triple-stranded, antiparallel β-sheet (comprising strands: Leu⁷-Cys⁸, Tyr¹³-Cys¹⁵, and Arg²¹-Gly²⁴) stabilized by the disulfide bond framework [3] [4] [7]. This fold creates four distinct loops, with loop 2 (residues 8-15) and loop 4 (residues 20-26) protruding from the core and implicated in channel interaction. NMR studies (PDB entries: 1CNN, 1OMN) reveal a well-defined structure with low backbone root mean square deviation (RMSD) values (< 0.84 Å) across ensembles of calculated structures [5] [7] [9]. Complete relaxation matrix analysis (MARDIGRAS) confirmed the precision of the distance constraints used in structure determination [7] [9].

Key structural features identified include:

  • Loop 2 Flexibility: NMR studies reveal significant conformational exchange dynamics within the binding loop (residues 8-15), particularly at low temperatures. This manifests as broadening of specific NMR resonances and anomalous temperature-dependent chemical shifts [1]. This flexibility is functionally relevant, potentially related to its ability to interact with different channel states.
  • Key Residues: Lys²⁵ is buried within the structure and exhibits low flexibility. Its side chain shows reduced reactivity in biotinylation studies, and modification at this position minimally affects biological activity [3].
  • Global Fold Conservation: Despite significant sequence divergence (e.g., <30% identity with ω-CTx-GVIA), ω-CTx-MVIIC shares a remarkably similar global backbone fold with other ω-conotoxins like GVIA and MVIIA [4] [9] [10]. This highlights the critical role of the conserved cysteine framework and disulfide connectivity in dictating the overall structural scaffold.

Comparative Structural Motifs Across Omega-Conotoxin Subtypes

Comparison of ω-CTx-MVIIC with other ω-conotoxins reveals conserved structural motifs and critical differences underlying functional specificity:

  • Conserved Core Scaffold: All ω-conotoxins (GVIA, MVIIA, MVIIC, CVID) share the same Cys framework (C-C-CC-C-C), disulfide connectivity (I-III, II-IV, V-VI), and a core triple-stranded antiparallel β-sheet fold [4] [7] [9]. This conserved architecture provides a stable platform for presenting hypervariable loop residues.
  • Loop Variability Dictates Selectivity: The primary sequence variation is concentrated within the four loops connecting the Cys residues. SAR studies using hybrid peptides demonstrate that loops 2 and 4 are the major determinants of CaV channel subtype selectivity (N-type vs. P/Q-type) [5] [10]. For instance:
  • Homogeneous Loop 2/Loop 4 combinations (e.g., MVIIC loops) favor P/Q-type activity.
  • Homogeneous combinations found in GVIA or MVIIA favor N-type activity.
  • Heterogeneous Loop 2/Loop 4 combinations (e.g., MVIIA loop 2 with MVIIC loop 4) often result in reduced discrimination between N-type and P/Q-type channels [5] [10].
  • Specific Residue Roles: While Tyr¹³ is critical for N-type channel binding in ω-CTx-GVIA and ω-CTx-MVIIA [4] [10], the residues within loops 2 and 4 of ω-CTx-MVIIC confer its distinct profile. The sequence differences in these loops alter the surface topology and electrostatic potential, enabling differential interaction with the extracellular pore regions of CaV2.1 (P/Q-type) versus CaV2.2 (N-type) channels.

Table 2: Comparative Sequence Analysis of Key ω-Conotoxins (Loops 1-4)

ConotoxinPrimary TargetLoop 1 (C1-C2)Loop 2 (C2-C3)Loop 3 (C3-C4)Loop 4 (C4-C5)C-Terminal (C5-C6)
MVIICP/Q, NKGKGAKSKLMYDCCSGSCGRRGKC* (Amidated)
MVIIANCKGSKECSRLMYDCCTGSCKSDKDC* (Amidated)
GVIANCKSPGSECSGSMCTLLCCCRGHRGC* (Amidated)
CVIDNCKSTGACSGLMCRCTTGSCRGHRGC* (Amidated)

Bold highlights loops 2 and 4, major determinants of subtype selectivity. Conserved Cys residues denoted as C. Data compiled from [5] [8] [10].

Properties

CAS Number

147794-23-8

Product Name

omega-conotoxin MVIIC

IUPAC Name

2-[62-amino-7,30,65,71-tetrakis(4-aminobutyl)-4,36,39-tris(3-carbamimidamidopropyl)-27-carbamoyl-10-(1-hydroxyethyl)-48,54-bis(hydroxymethyl)-16-[(4-hydroxyphenyl)methyl]-77-methyl-13-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,29,32,35,38,41,44,47,50,53,56,63,66,69,72,75,78,84,91-pentacosaoxo-24,25,59,60,87,88-hexathia-3,6,9,12,15,18,21,28,31,34,37,40,43,46,49,52,55,64,67,70,73,76,79,85,90-pentacosazatetracyclo[43.40.4.222,57.079,83]hennonacontan-19-yl]acetic acid

Molecular Formula

C106H178N40O32S7

Molecular Weight

2749.3 g/mol

InChI

InChI=1S/C106H178N40O32S7/c1-53-103(178)146-36-15-23-75(146)101(176)144-74-52-185-183-49-71-89(164)126-43-79(154)130-62(21-13-34-120-105(115)116)90(165)133-60(20-12-33-119-104(113)114)87(162)124-42-78(153)129-61(18-6-10-31-109)91(166)140-70(83(112)158)48-181-184-51-73(100(175)143-72(99(174)139-68(45-147)88(163)125-44-80(155)131-69(46-148)97(172)141-71)50-182-180-47-57(111)84(159)132-59(17-5-9-30-108)86(161)123-41-77(152)128-58(16-4-8-29-107)85(160)122-40-76(151)127-53)142-96(171)67(39-81(156)157)138-95(170)66(38-55-24-26-56(150)27-25-55)137-93(168)65(28-37-179-3)136-102(177)82(54(2)149)145-94(169)63(19-7-11-32-110)134-92(167)64(135-98(74)173)22-14-35-121-106(117)118/h24-27,53-54,57-75,82,147-150H,4-23,28-52,107-111H2,1-3H3,(H2,112,158)(H,122,160)(H,123,161)(H,124,162)(H,125,163)(H,126,164)(H,127,151)(H,128,152)(H,129,153)(H,130,154)(H,131,155)(H,132,159)(H,133,165)(H,134,167)(H,135,173)(H,136,177)(H,137,168)(H,138,170)(H,139,174)(H,140,166)(H,141,172)(H,142,171)(H,143,175)(H,144,176)(H,145,169)(H,156,157)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)

InChI Key

FHVUTHWUIUXZBY-UHFFFAOYSA-N

SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

Synonyms

2-((1Z,3R,4E,6S,7E,9S,10E,12S,13E,15S,16E,18S,19E,21S,22E,24R,29R,30Z,32S,33Z,36Z,38S,39Z,41S,42Z,45Z,47R,50S,56S,59R,64R,65Z,67S,68Z,71Z,73S,74Z,77Z,79S,84aS,85E)-64-amino-9,32,67,73-tetrakis(4-aminobutyl)-6,38,41-tris(3-guanidinopropyl)-1,4,7,10,13

Canonical SMILES

CC1C(=O)N2CCCC2C(=O)NC3CSSCC4C(=O)NCC(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N4)CO)CO)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CCCNC(=N)N)CCCCN)C(C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

Isomeric SMILES

C[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@H]3CSSC[C@H]4C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N4)CO)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)CCCCN)[C@H](C)O)CCSC)CC5=CC=C(C=C5)O)CC(=O)O)C(=O)N)CCCCN)CCCNC(=N)N)CCCNC(=N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.